7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one
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Overview
Description
7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, forming a unique bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one can be achieved through various methods. One common approach involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with hydrazine hydrate . This reaction typically occurs under reflux conditions, leading to the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Known for its medicinal properties and used in drug development.
Pyrano[2,3-f]chromene: Studied for its potential therapeutic applications in various diseases.
Uniqueness
7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1,5,7,8-tetrahydropyrano[4,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-2-1-6-5-11-4-3-7(6)9-8/h1-2H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSLYFFCCULPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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